molecular formula C12H11NO3 B1591922 ethyl 3-formyl-1H-indole-5-carboxylate CAS No. 467458-46-4

ethyl 3-formyl-1H-indole-5-carboxylate

Cat. No. B1591922
CAS RN: 467458-46-4
M. Wt: 217.22 g/mol
InChI Key: XMCFLTQKFKSXLX-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1H-indole-5-carboxylate (EFC) is an organic compound belonging to the class of carboxylic acids. It is a white solid with a molecular weight of 211.24 g/mol. It is soluble in water, alcohol, and ether. It has a melting point of 70-72°C and boiling point of 121-123°C. EFC has been extensively studied due to its wide range of applications in the field of medicinal chemistry. It is used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body . Ethyl 3-formyl-1H-indole-5-carboxylate can be used in the synthesis of these indole derivatives .

Biologically Active Compounds

Indole derivatives, including ethyl 3-formyl-1H-indole-5-carboxylate, have various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties have sparked interest among researchers to synthesize a variety of indole derivatives .

BACE-1 Inhibitors

Ethyl 3-formyl-1H-indole-5-carboxylate can be used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 . BACE-1 is a key enzyme in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s disease patients .

Antibacterial Agents

This compound can also be used in the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation, which act as antibacterial agents . This is particularly important in the current era of increasing antibiotic resistance .

Antitumor Agents

Ethyl 3-formyl-1H-indole-5-carboxylate can be used in the preparation of indolecarboxamide derivatives, which act as antitumor agents . This could potentially lead to new treatments for various types of cancer .

Synthesis of Biologically Active Compounds

Ortho-formyl acids, like ethyl 3-formyl-1H-indole-5-carboxylate, have been used for the synthesis of biologically active compounds with anticancer potential . They have also been used in the synthesis of PROTACs E3 ubiquitin ligase inhibitor, MDM2 degrades, STING and PKM2 modulators, inhibitors of Eg5, SIRT1 and SIRT2, 15-lipoxygenase-1, and pyruvate kinase activators .

properties

IUPAC Name

ethyl 3-formyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-10(5-8)9(7-14)6-13-11/h3-7,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCFLTQKFKSXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50610496
Record name Ethyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-formyl-1H-indole-5-carboxylate

CAS RN

467458-46-4
Record name Ethyl 3-formyl-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50610496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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